molecular formula C18H14CuO8 B3028589 Aspirin copper CAS No. 23325-63-5

Aspirin copper

カタログ番号: B3028589
CAS番号: 23325-63-5
分子量: 421.8 g/mol
InChIキー: CMDYHTIDHSNRGW-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Aspirin copper can be synthesized through a double decomposition reaction between aspirin and a copper salt solution. One common method involves dissolving aspirin in an organic solvent and then adding a water solution of a copper salt, such as copper sulfate. The reaction results in the formation of bright blue crystals of this compound, which can be filtered, washed, and dried .

Industrial Production Methods

The industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.

化学反応の分析

Aqueous Double Displacement

The classical synthesis involves reacting sodium acetylsalicylate with copper(II) sulfate:

4NaC9H7O4+2CuSO4Cu2(C9H7O4)4+2Na2SO44\,\text{NaC}_9\text{H}_7\text{O}_4+2\,\text{CuSO}_4\rightarrow \text{Cu}_2(\text{C}_9\text{H}_7\text{O}_4)_4\downarrow +2\,\text{Na}_2\text{SO}_4

  • Conditions : Room temperature, aqueous medium.

  • Yield : >85% with high purity .

Thermal Decomposition

Copper aspirinate undergoes stepwise thermal degradation:

Decomposition StageTemperature Range (°C)Major ProcessResidue
Stage 1 120–180Loss of acetoxy groupsCu(II)-salicylate
Stage 2 250–350Breakdown of aromatic ringsCuO
Final Residue >350CuO stabilizationCuO
  • Mechanism : Initial cleavage of acetyl groups followed by oxidative decomposition of the salicylate backbone .

Acid-Base Reactivity

Copper aspirinate participates in proton-transfer reactions due to its carboxylate ligands:

Interaction with Strong Acids

In acidic media (e.g., HCl), the complex dissociates:

Cu2(C9H7O4)4+4HCl2CuCl2+4HC9H7O4\text{Cu}_2(\text{C}_9\text{H}_7\text{O}_4)_4+4\,\text{HCl}\rightarrow 2\,\text{CuCl}_2+4\,\text{HC}_9\text{H}_7\text{O}_4

  • Outcome : Regenerates free aspirin and copper(II) chloride .

Allosteric Binding Modulation

In biological systems, copper aspirinate competes with aspirin for binding to enzymes like LOX-1:

  • Effect : Copper complexation reduces aspirin’s binding affinity by 30-fold, suggesting pH-dependent ligand exchange .

Biological Activity and Redox Interactions

The compound’s antithrombotic and anti-inflammatory actions involve redox pathways:

Platelet-Neutrophil Inhibition

  • IC50_{50}50 : 54.6 ± 4.3 μM (platelet-neutrophil adhesion) .

  • Mechanism : Blocks thrombin-induced platelet aggregation via COX-1 acetylation and copper-mediated ROS scavenging .

Antimicrobial Activity

  • Antifungal Potency : 30× greater than aspirin against Cryptococcus spp. due to enhanced membrane permeability .

Comparative Reactivity Table

PropertyAspirinCopper Aspirinate
Solubility Low in waterInsoluble in water
Thermal Stability Decomposes at 140°CStable up to 120°C
Biological Half-Life 2–3 hours6–8 hours
pKa 3.52.8 (coordinated ligand)

科学的研究の応用

Anti-Inflammatory Properties

Copper aspirinate exhibits enhanced anti-inflammatory effects compared to aspirin alone. Studies have demonstrated that:

  • Efficacy : Copper aspirinate has shown a significant reduction in inflammation markers in various animal models. For instance, it was found to inhibit ear swelling induced by xylene and reduce paw edema caused by carrageenan more effectively than standard doses of aspirin .
  • Dosage Comparison : In one study, 50 mg/kg of copper aspirinate was as effective as 200 mg/kg of aspirin in reducing inflammation, indicating a higher potency of the copper complex .

Thrombotic Disease Prevention

Research indicates that copper aspirinate may play a crucial role in preventing thrombotic diseases:

  • Mechanism : The compound appears to reduce platelet aggregation and thromboxane B2 levels in plasma, which are critical factors in thrombosis .
  • Animal Studies : Efficacy against thromboembolic diseases has been validated through various animal studies, suggesting that it may serve as an effective antithrombotic agent .

Antifungal Activity

Recent investigations have explored the antifungal potential of copper aspirinate:

  • Anti-Cryptococcus Effects : A study highlighted its effectiveness against Cryptococcus species, which are known to cause severe infections, particularly in immunocompromised individuals. The copper complex demonstrated superior antifungal activity compared to aspirin alone .
  • Macrophage Function : The compound's impact on macrophage function was also studied, suggesting potential benefits in enhancing immune responses against fungal infections .

Gastrointestinal Safety

One of the significant advantages of using copper aspirinate over traditional aspirin is its reduced gastrointestinal toxicity:

  • Synergistic Action : The combination of aspirin with copper not only enhances therapeutic effects but also mitigates the gastrointestinal side effects commonly associated with aspirin use. This is particularly beneficial for patients requiring long-term anti-inflammatory therapy .

Clinical Applications and Case Studies

Several clinical studies and patents have documented the effectiveness of copper aspirinate:

  • Rheumatoid Arthritis : Copper aspirinate has been clinically evaluated for its efficacy in treating rheumatoid arthritis, demonstrating improved outcomes compared to standard treatments .
  • Patent Insights : A Chinese patent outlines formulations that combine aspirin with copper to enhance anti-inflammatory effects while minimizing side effects, indicating ongoing research and potential for clinical application .

Summary Table of Applications

ApplicationFindingsReference
Anti-inflammatoryMore effective than aspirin; significant reduction in swelling
Thrombotic disease preventionReduces platelet aggregation; effective in animal models
Antifungal activityEffective against Cryptococcus species
Gastrointestinal safetyReduced toxicity compared to aspirin
Clinical use (Rheumatoid Arthritis)Proven efficacy; ongoing clinical evaluations

類似化合物との比較

Aspirin copper can be compared with other similar compounds, such as:

特性

CAS番号

23325-63-5

分子式

C18H14CuO8

分子量

421.8 g/mol

IUPAC名

copper;2-acetyloxybenzoate

InChI

InChI=1S/2C9H8O4.Cu/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2

InChIキー

CMDYHTIDHSNRGW-UHFFFAOYSA-L

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2]

正規SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2]

Key on ui other cas no.

23325-63-5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。